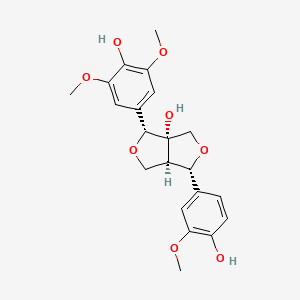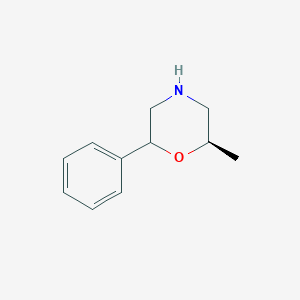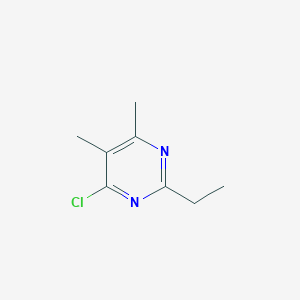
4-Chloro-2-ethyl-5,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethyl-5,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine typically involves the chlorination of 2-ethyl-5,6-dimethylpyrimidine. One common method is the reaction of 2-ethyl-5,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Ethyl-5,6-dimethylpyrimidine+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-ethyl-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine derivatives with hydroxyl, aldehyde, or carboxyl groups.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
4-Chloro-2-ethyl-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用机制
The mechanism of action of 4-Chloro-2-ethyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
Uniqueness
4-Chloro-2-ethyl-5,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its reactivity and biological activity
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3 |
InChI 键 |
SKTMSNOLDJGQOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(C(=N1)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)

![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)

![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
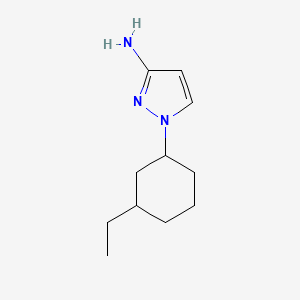
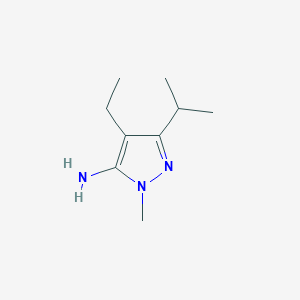
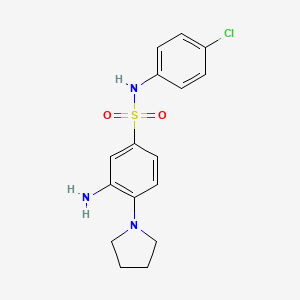

![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

